2-(Morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-7-thiol
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Overview
Description
2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol typically involves the condensation of appropriate thiazole and pyrimidine derivatives. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like acetonitrile or ethanol .
Industrial Production Methods
While specific industrial production methods for 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly proliferating cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but lack the morpholine ring.
Thiazolo[5,4-b]pyridines: These compounds have a similar thiazole-pyrimidine framework but differ in the position of the nitrogen atoms and the presence of additional substituents.
Uniqueness
2-Morpholin-4-yl-thiazolo[4,5-d]pyrimidine-7-thiol is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its ability to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4OS2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-morpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione |
InChI |
InChI=1S/C9H10N4OS2/c15-8-6-7(10-5-11-8)12-9(16-6)13-1-3-14-4-2-13/h5H,1-4H2,(H,10,11,15) |
InChI Key |
MUBNFUNGDWHMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=S)N=CN3 |
Origin of Product |
United States |
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